molecular formula C14H16BrFN4O2 B6976581 1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea

1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea

Cat. No.: B6976581
M. Wt: 371.20 g/mol
InChI Key: PPASEPWAXDRXHM-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a bromine, fluorine, and methoxy group attached to a phenyl ring, and a urea linkage connecting to a pyrazolyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

1-(5-bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrFN4O2/c1-4-10-12(7-20(2)19-10)18-14(21)17-11-5-8(15)9(16)6-13(11)22-3/h5-7H,4H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPASEPWAXDRXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1NC(=O)NC2=CC(=C(C=C2OC)F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the two key fragments5-bromo-4-fluoro-2-methoxyaniline and 3-ethyl-1-methylpyrazole.

    Formation of Isocyanate Intermediate: The aniline derivative is reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.

    Coupling Reaction: The isocyanate intermediate is then reacted with the pyrazole derivative under controlled conditions to form the final urea compound.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer phosgene substitutes and greener solvents can also be implemented to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.

Scientific Research Applications

1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Studies: Used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: Employed as a tool compound to probe the function of proteins and enzymes.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-methylpyrazol-4-yl)urea
  • 1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethylpyrazol-4-yl)urea
  • 1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-5-yl)urea

Uniqueness

1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea is unique due to its specific substitution pattern on the phenyl and pyrazole rings, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic development.

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